4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine
Overview
Description
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-fluorobenzene and 2-chloro-5-methoxypyrimidine.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 5-chloro-2-fluorobenzene with 2-chloro-5-methoxypyrimidine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and dimethylformamide are commonly used.
Oxidation: Potassium permanganate in an acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carbonyl derivatives of the original compound.
Reduction: Reduced forms of the pyrimidine ring.
Scientific Research Applications
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets kinase enzymes, inhibiting their activity by binding to the ATP-binding site.
Pathways Involved: By inhibiting kinase activity, the compound can modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorophenylmethanamine: Similar in structure but lacks the pyrimidine ring.
5-Chloro-2-fluorophenylboronic acid: Contains a boronic acid group instead of the methoxy group.
Uniqueness
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine is unique due to its combination of chlorine, fluorine, and methoxy substituents on a pyrimidine ring. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
4-chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-17-9-5-15-11(16-10(9)13)7-4-6(12)2-3-8(7)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXONUCHQEHIUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=C(C=CC(=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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